4-(thiophen-2-ylmethylsulfamoyl)benzamide
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Overview
Description
4-(Thiophen-2-ylmethylsulfamoyl)benzamide is a compound that features a benzamide core substituted with a thiophen-2-ylmethylsulfamoyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-ylmethylsulfamoyl)benzamide typically involves the condensation of thiophen-2-ylmethylamine with 4-sulfamoylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-(Thiophen-2-ylmethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylsulfamoyl)-N-(4-thiophen-2-yl-2-thiazolyl)benzamide: Shares a similar core structure but with different substituents.
2,4-Disubstituted thiazoles: These compounds also exhibit a range of biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness
4-(Thiophen-2-ylmethylsulfamoyl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Its thiophene ring and sulfamoyl group contribute to its potential as a versatile compound in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific and industrial fields.
Properties
IUPAC Name |
4-(thiophen-2-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-12(15)9-3-5-11(6-4-9)19(16,17)14-8-10-2-1-7-18-10/h1-7,14H,8H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPJQAYIRXSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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